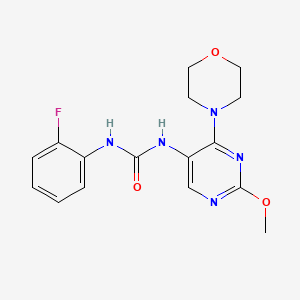
1-(2-Fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.
Aplicaciones Científicas De Investigación
Anticancer Activity
- Compounds similar to 1-(2-Fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea have been synthesized and exhibited potent activity against human chronic myeloid leukemia (CML) cell line K562. These compounds exert their effects through significant reduction in protein phosphorylation of the PI3K/Akt signal pathway, indicating potential as treatment agents for CML and cancer (Li et al., 2019).
Antimicrobial and Antioxidant Activities
Novel compounds with structures related to 1-(2-Fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea were synthesized and evaluated for biological activity. These compounds demonstrated moderate antiproliferative effects against various cancer cell lines, with certain derivatives showing remarkable activity against breast carcinoma MCF-7 cell line. Additionally, some derivatives displayed significant antioxidant activity in DPPH and lipid peroxidation assays (Perković et al., 2016).
A series of coumarylthiazole derivatives containing aryl urea/thiourea groups were synthesized, showing inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating their potential as treatment agents for neurodegenerative diseases. These compounds also exhibited significant antioxidant activity, offering additional therapeutic value (Kurt et al., 2015).
Apoptosis Induction and Autophagy
- A phenoxypyrimidine urea derivative, similar in structure to 1-(2-Fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea, showed the ability to induce apoptosis and cytoprotective autophagy in human non-small cell lung cancer cells. The compound's mechanism involves the clustering of a death-inducing signaling complex and mitochondrial-dependent signaling. This indicates a potential therapeutic use in the treatment of lung cancer (Gil et al., 2021).
Metabolic Pathway Insights and Drug Development
- Compounds structurally related to 1-(2-Fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea have been synthesized and their metabolic pathways analyzed. These studies are crucial for understanding drug metabolism and for the development of new therapeutic agents (Sang et al., 2016).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3/c1-24-16-18-10-13(14(21-16)22-6-8-25-9-7-22)20-15(23)19-12-5-3-2-4-11(12)17/h2-5,10H,6-9H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXGVRDKLBMZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

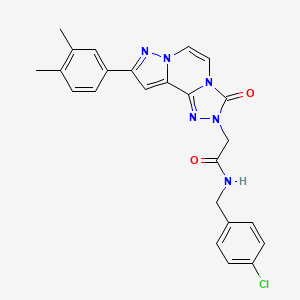
![5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2632771.png)
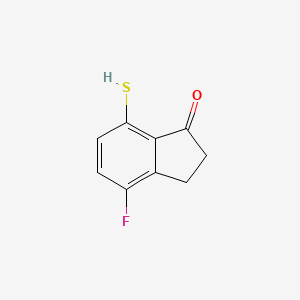

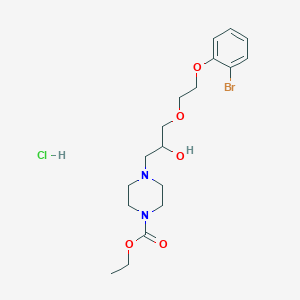
![3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2632778.png)
![N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2,3-dicarboxamide](/img/structure/B2632780.png)
![4-((6-((4-(tert-butyl)benzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2632782.png)
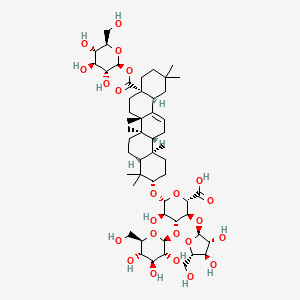
![3-chloro-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide](/img/structure/B2632785.png)
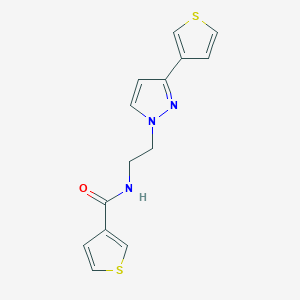


![8-Ethyl-3-(4-fluorophenyl)-1-(4-methylbenzoyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2632791.png)